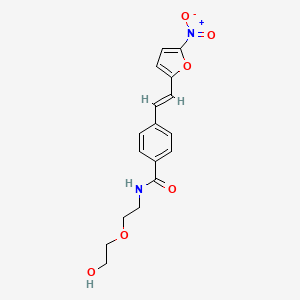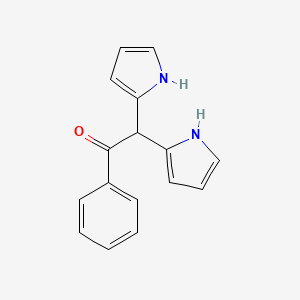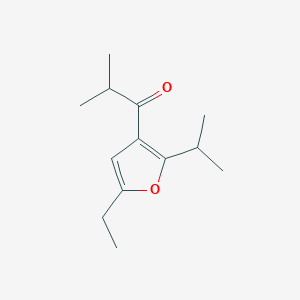
1,2-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene is a chiral ligand that has gained attention in the field of asymmetric synthesis. This compound is characterized by its two oxazoline rings attached to a benzene core, with isobutyl groups providing steric hindrance. The chiral centers in the oxazoline rings make it a valuable ligand for enantioselective catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are synthesized from amino alcohols and carboxylic acids through cyclization reactions.
Attachment to Benzene Core: The oxazoline rings are then attached to a benzene core through a series of substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Cyclization: Utilizing continuous flow reactors to achieve efficient cyclization of amino alcohols and carboxylic acids.
Automated Substitution Reactions: Employing automated systems to attach the oxazoline rings to the benzene core, ensuring high yield and purity.
化学反応の分析
Types of Reactions
1,2-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The oxazoline rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of oxazoline N-oxides.
Reduction: Formation of reduced oxazoline derivatives.
Substitution: Formation of substituted oxazoline compounds.
科学的研究の応用
1,2-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, particularly in the synthesis of enantiomerically pure compounds.
Biology: Investigated for its potential in enzyme mimetics and as a scaffold for drug design.
Medicine: Explored for its role in the development of chiral drugs and pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 1,2-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene involves its role as a chiral ligand. The oxazoline rings coordinate with metal centers, creating a chiral environment that facilitates enantioselective reactions. The steric hindrance provided by the isobutyl groups enhances the selectivity of the catalytic process.
類似化合物との比較
Similar Compounds
1,2-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene: The enantiomer of the compound, used in similar applications but with opposite chiral properties.
1,2-Bis(®-4-tert-butyl-4,5-dihydrooxazol-2-yl)benzene: Similar structure with tert-butyl groups instead of isobutyl, offering different steric properties.
1,2-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)benzene: Contains phenyl groups, providing different electronic and steric effects.
Uniqueness
1,2-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene is unique due to its specific chiral centers and the steric hindrance provided by the isobutyl groups. This makes it particularly effective in certain enantioselective catalytic processes, offering high selectivity and efficiency.
特性
分子式 |
C20H28N2O2 |
|---|---|
分子量 |
328.4 g/mol |
IUPAC名 |
(4R)-4-(2-methylpropyl)-2-[2-[(4R)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H28N2O2/c1-13(2)9-15-11-23-19(21-15)17-7-5-6-8-18(17)20-22-16(12-24-20)10-14(3)4/h5-8,13-16H,9-12H2,1-4H3/t15-,16-/m1/s1 |
InChIキー |
ARSXDXCDQDZGBT-HZPDHXFCSA-N |
異性体SMILES |
CC(C)C[C@@H]1COC(=N1)C2=CC=CC=C2C3=N[C@@H](CO3)CC(C)C |
正規SMILES |
CC(C)CC1COC(=N1)C2=CC=CC=C2C3=NC(CO3)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)methanol](/img/structure/B12880688.png)
![(4S,4'S)-2,2'-(5,5'-dichloro-[1,1'-biphenyl]-2,2'-diyl)bis(4-phenyl-4,5-dihydrooxazole)](/img/structure/B12880693.png)
![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B12880701.png)




![5-[5-(Naphthalen-1-yl)-1,3-oxazol-2-yl]-2-benzofuran-1,3-dione](/img/structure/B12880721.png)
